2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C24H23ClF2N2O and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol is a derivative of cetirizine . Cetirizine is a well-known antihistamine, which primarily targets the histamine H1 receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
As an antihistamine, this compound likely interacts with its target, the H1 receptor, by binding to it and preventing histamine from doing so. This action blocks the downstream effects of histamine, reducing symptoms associated with allergies .
Biochemical Pathways
Upon binding to the H1 receptor, the compound inhibits the normal pathway activated by histamine. This pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium levels and subsequent cellular responses such as smooth muscle contraction and endothelial permeability. By blocking this pathway, the compound prevents these responses and alleviates allergy symptoms .
Pharmacokinetics
Cetirizine is known for its good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through urine and feces .
Result of Action
The primary result of the compound’s action is the alleviation of allergy symptoms. By blocking the H1 receptor, it prevents histamine-induced responses such as inflammation, itching, and bronchoconstriction. This leads to relief from symptoms associated with conditions like hay fever, angioedema, and urticaria .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol may change over time . This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF2N2O/c25-20-2-1-3-23(16-20)29-14-12-28(13-15-29)17-24(30,18-4-8-21(26)9-5-18)19-6-10-22(27)11-7-19/h1-11,16,30H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFZUSVLSRMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.